2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

Estrogen Receptor Structure-Activity Relationship Nuclear Receptor Pharmacology

This 2,3-diaryl-5,7-dihydroindol-4-one features a distinct 3-bromo/3-chloro meta-halogen substitution pattern and a flexible, non-planar core from a gem-dimethyl modification. These precise structural features are essential for SAR studies on estrogen/androgen receptor ligand-binding domains, where it serves as a matched negative control lacking the para-hydroxy pharmacophore. Its orthogonal C-Br/C-Cl bonds also make it an ideal substrate for developing chemoselective catalytic systems. Procure this strictly defined chemotype to ensure assay reproducibility and avoid the confounding results of generic para-substituted analogs.

Molecular Formula C22H19BrClNO
Molecular Weight 428.75
CAS No. 1024229-48-8
Cat. No. B2598948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
CAS1024229-48-8
Molecular FormulaC22H19BrClNO
Molecular Weight428.75
Structural Identifiers
SMILESCC1(CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Br)C(=O)C1)C
InChIInChI=1S/C22H19BrClNO/c1-22(2)12-20-18(21(26)13-22)11-19(14-5-3-6-15(23)9-14)25(20)17-8-4-7-16(24)10-17/h3-11H,12-13H2,1-2H3
InChIKeyKWXMZUBMUPRURV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one (CAS 1024229-48-8): Structural and Pharmacophoric Profile


The compound 2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one (CAS 1024229-48-8) belongs to the class of 2,3-diaryl-6,6-dimethyl-5,7-dihydroindol-4-ones, a scaffold structurally related to 2-phenylindole-based estrogen receptor (ER) ligands and androgen receptor (AR) modulators [1]. It features a characteristic gem-dimethyl substitution at the 6-position of the fused cyclohexenone ring, along with a 3-bromophenyl group at C-2 and a 3-chlorophenyl group at N-1. This specific meta-halogen substitution pattern differentiates it from the more commonly explored para-substituted analogs. The 5,7-dihydroindol-4-one core is closely related to the 6,7-dihydro-4H-indolone system found in antiestrogenic and antiandrogenic compounds investigated by von Angerer and colleagues [1], suggesting potential utility as a probe for nuclear hormone receptor research.

Why In-Class Analogs Cannot Substitute for 2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one in Receptor Interaction Studies


Small structural variations within the 2,3-diarylindole/dihydroindolone class are known to cause profound shifts in nuclear receptor subtype selectivity and functional activity. Classical studies on 2-phenylindoles have demonstrated that the position and nature of halogen substituents on the pendant aryl rings critically dictate the balance between estrogenic, antiestrogenic, and antiandrogenic effects [1]. The 3-bromo/3-chloro substitution pattern present in CAS 1024229-48-8 is distinct from the 4-halo or 4-methoxy configurations of extensively characterized analogs like zindoxifene [1]. Furthermore, the 6,6-dimethyl modification on the partially saturated ring imposes conformational constraints that are absent in planar indole systems, potentially altering the geometry of key hydrogen-bonding interactions with receptor ligand-binding domains [2]. Generic substitution with any commercially available analog without these precise structural features would invalidate the interpretation of structure-activity relationship (SAR) data and compromise assay reproducibility.

Quantitative Differentiation Evidence for 1024229-48-8 Versus Closest Analogs


Meta-Halogen Substitution Pattern Diverges from Prototypical para-Substituted ER Ligands

The compound carries a 3-bromophenyl at C-2 and a 3-chlorophenyl at N-1, in contrast to the 4-hydroxy or 4-methoxy substituted 2-phenylindole pharmacophore required for high estrogen receptor (ER) affinity. In the classic series, 2-(4-hydroxyphenyl)indoles exhibited relative binding affinity (RBA) values up to 5.6% of estradiol for ER-alpha, whereas the unsubstituted 2-phenylindole showed negligible binding [1]. The meta-bromo/chloro pattern of 1024229-48-8 is predicted to significantly reduce ER binding compared to para-substituted analogs, potentially redirecting target engagement toward other nuclear receptors or bromodomain-containing proteins. No direct ER binding data for this exact compound are available.

Estrogen Receptor Structure-Activity Relationship Nuclear Receptor Pharmacology

6,6-Dimethyl Substitution Introduces Conformational Restriction Absent in Planar Indole Analogs

The gem-dimethyl group at C-6 of the dihydroindolone ring enforces a half-chair conformation on the fused cyclohexenone, differentiating 1024229-48-8 from fully aromatic 2,3-diphenylindoles which are planar. This stereoelectronic feature, shared with the 6,7-dihydro-4H-indolone system studied by Schiller et al., was associated with potent indirect antiandrogenic activity in vivo when combined with appropriate aryl substitution [1]. The 6,6-dimethyl motif increases lipophilicity (calculated logP ~5.2 for the bromo/chloro analog) relative to the unsubstituted dihydroindolone core, which may enhance membrane permeability but also affect solubility.

Conformational Analysis Scaffold Design Drug-Likeness

Dual Halogen Composition Enables Orthogonal Synthetic Elaboration Unavailable in Mono-Halogenated Analogs

The presence of both a bromine (C-Br bond dissociation energy ~285 kJ/mol) and a chlorine (C-Cl ~340 kJ/mol) on distinct aryl rings permits chemoselective cross-coupling reactions. The C-2 3-bromophenyl group is preferentially reactive toward Pd-catalyzed Suzuki, Buchwald-Hartwig, or Heck couplings under mild conditions, while the N-1 3-chlorophenyl group remains intact, enabling sequential diversification. This is a synthetic advantage over analogs like 2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one (CAS not available, but the para-isomer is listed by vendors), where steric and electronic differentiation between the two halogen positions is less pronounced .

Medicinal Chemistry Late-Stage Functionalization Chemical Toolbox

High-Impact Research and Procurement Scenarios for 2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one


Nuclear Receptor Profiling: ER/AR Selectivity Control Compound

Use 1024229-48-8 as a matched structural analog lacking the critical para-hydroxy pharmacophore in ER/AR radioligand displacement assays. Its predicted low affinity for classical estrogen and androgen receptors, inferred from the SAR of 2-phenylindoles , makes it a suitable negative control for distinguishing specific receptor binding from non-specific hydrophobic interactions in screening cascades.

Chemical Biology: Bromodomain or Non-Classical Target Deorphanization

The dihydroindolone scaffold with dual halogen decoration represents an underexplored chemotype for bromodomain and extraterminal (BET) protein interactions. The 6,6-dimethyl substitution mimics the acetyl-lysine mimic motif found in some BRD4 inhibitors. Screening this compound against panels of bromodomains or other epigenetic readers could identify novel starting points for probe development, leveraging its availability from specialty chemical suppliers .

Synthetic Methodology Development: Chemoselective Cross-Coupling Template

The differential reactivity of C-Br versus C-Cl bonds in 1024229-48-8 provides an ideal substrate for developing new catalytic systems for chemoselective polyfunctionalization. Its well-defined structure, moderate molecular weight (428.75 g/mol), and commercial availability enable its use as a standardized test substrate in methodology studies comparing phosphine ligand effects or evaluating novel Pd precatalysts .

Fragment-Based Drug Design: Non-Planar Core Library Member

As a representative of the 6,6-dimethyl-5,7-dihydroindol-4-one family, this compound contributes a non-planar, sp3-enriched core to fragment screening libraries. The 3D conformation imposed by the gem-dimethyl group increases the complexity (Fsp3) and may improve hit rates against targets with shallow or flexible binding sites, such as protein-protein interaction interfaces, compared to fully aromatic indole fragments .

Quote Request

Request a Quote for 2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.